N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea
Overview
Description
N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea, also known as SMT-19969, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. It is a potent and selective blocker of the T-type calcium channels that are involved in the transmission of pain signals in the nervous system.
Mechanism of Action
N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea exerts its pharmacological effects by selectively blocking the T-type calcium channels that are involved in the transmission of pain signals in the nervous system. These channels are expressed in sensory neurons and play a key role in the initiation and maintenance of neuropathic pain. By blocking these channels, N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea reduces the excitability of sensory neurons and thereby reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been shown to have a number of biochemical and physiological effects in animal models of neuropathic pain. It has been shown to reduce the expression of the pain-related genes in the dorsal root ganglia, which are the primary sensory neurons that transmit pain signals to the spinal cord. In addition, N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord, which are involved in the development and maintenance of neuropathic pain.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea has several advantages for lab experiments. It has a high degree of selectivity for the T-type calcium channels, which reduces the risk of off-target effects. In addition, it has a favorable safety profile and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. For example, it is a relatively new compound and there is limited information available on its long-term effects and potential toxicity.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea. One area of interest is the development of more potent and selective inhibitors of the T-type calcium channels. Another area of interest is the investigation of the mechanisms underlying the analgesic effects of N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea, including its effects on neuronal excitability and gene expression. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea for the treatment of neuropathic pain.
Scientific Research Applications
N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been extensively studied for its potential therapeutic applications in neuropathic pain. It has been shown to be effective in reducing pain behaviors in animal models of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. In addition, N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for clinical development.
properties
IUPAC Name |
1-(4-butylphenyl)-3-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2S2/c1-4-5-6-20-7-9-21(10-8-20)25-24(30)26-22-11-13-23(14-12-22)31(28,29)27-16-18(2)15-19(3)17-27/h7-14,18-19H,4-6,15-17H2,1-3H3,(H2,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJIPPVCLRTQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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